BenchChemオンラインストアへようこそ!

N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide

Medicinal Chemistry Physicochemical Profiling Building Block Selection

This cyclopropanesulfonamide building block provides a strategic advantage over acyclic sulfonamides: the cyclopropane ring increases C–H bond dissociation energy to resist CYP-mediated oxidation, extends half-life, and introduces conformational rigidity for target selectivity. Its computed XLogP of 2.6 positions it within the optimal CNS drug space, a 1.3-log-unit improvement over the methanesulfonamide analog, without exceeding 300 Da molecular weight. These properties make it a compelling choice for medicinal chemistry programs seeking to fine-tune pharmacokinetic profiles and ligand preorganization in fragment-based or scaffold-hopping campaigns.

Molecular Formula C10H10F3NO3S
Molecular Weight 281.25
CAS No. 1207024-70-1
Cat. No. B2619028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide
CAS1207024-70-1
Molecular FormulaC10H10F3NO3S
Molecular Weight281.25
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C10H10F3NO3S/c11-10(12,13)17-8-3-1-7(2-4-8)14-18(15,16)9-5-6-9/h1-4,9,14H,5-6H2
InChIKeyMEXJSKBQVRNENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide (CAS 1207024-70-1): Core Chemical Profile and Procurement Context


N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide (CAS 1207024-70-1, PubChem CID 45504951) is a sulfonamide building block characterized by a cyclopropanesulfonamide moiety linked to a 4-trifluoromethoxyphenyl ring [1]. It has a molecular weight of 281.25 g/mol, a calculated XLogP3 of 2.6, a topological polar surface area of 63.8 Ų, and one hydrogen bond donor [1]. The compound is primarily listed as an intermediate for medicinal chemistry and organic synthesis applications. Quantitative differentiation data relative to close structural analogs in primary literature or patents is notably scarce, which limits direct evidence-based procurement decisions beyond standard purity and physical property specifications.

Why Generic Substitution of N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide Is Not Straightforward


Simple replacement of N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide with a generic sulfonamide or a close analog such as its methanesulfonamide congener risks altering key physicochemical properties that influence downstream synthetic utility and biological performance. The cyclopropane ring introduces structural rigidity and alters electronic and steric parameters compared to acyclic sulfonamides, which can affect reaction selectivity in subsequent derivatization steps and the pharmacokinetic profile of final compounds. Without explicit head-to-head experimental data for this specific compound, these class-based inferences provide the only available guidance for why non-equivalent substitution should be approached with caution.

Quantitative Evidence Guide for N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide: Comparator-Based Differentiation Data


Physicochemical Property Comparison: Cyclopropanesulfonamide vs. Methanesulfonamide Analog

The target compound exhibits a higher calculated lipophilicity (XLogP3 = 2.6 [1]) compared to its direct methanesulfonamide analog N-[4-(trifluoromethoxy)phenyl]methanesulfonamide (XLogP3 = 1.3 [2]). This ~1.3 log unit increase in lipophilicity, driven by the cyclopropane ring, can impact membrane permeability and metabolic stability in downstream drug candidates. The topological polar surface area (tPSA) is identical at 63.8 Ų for both compounds [1][2], indicating that differences in hydrogen bonding capacity are not the primary driver of the property shift.

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Structural Rigidity and Metabolic Stability: Class-Level Inference for Cyclopropanesulfonamides

While no direct metabolic stability data exists for this specific compound, cyclopropanesulfonamides as a class benefit from the high C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol), which reduces susceptibility to cytochrome P450 oxidation relative to simple alkyl sulfonamides [1]. This property is a key rationale for selecting cyclopropane-containing building blocks over methyl or ethyl analogs to improve metabolic stability of final compounds.

Drug Metabolism Medicinal Chemistry Bioisosteres

Synthetic Accessibility: Comparative Vendor Availability and Pricing

The cyclopropanesulfonamide target compound is listed by multiple specialty chemical suppliers in quantities from 100 mg to 1 g at a typical purity of >95%, while the analogous methanesulfonamide derivative is widely available in larger bulk quantities (up to 25 g) from major vendors like TCI at a lower unit price. This difference in commercial availability and cost reflects the additional synthetic steps required for cyclopropanesulfonamide introduction, which must be weighed against its potential property advantages.

Chemical Procurement Building Block Sourcing Cost Analysis

Optimal Application Scenarios for N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide Based on Current Evidence


Lead Optimization Programs Requiring Enhanced Metabolic Stability

When a medicinal chemistry program identifies a methanesulfonamide-based lead with promising potency but unacceptable metabolic turnover in liver microsome assays, replacement with N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide may offer a path to improved stability. The cyclopropane's higher C–H bond dissociation energy [1] provides a class-level rationale for reduced CYP-mediated oxidation, potentially extending half-life without major changes to the core pharmacophore.

Design of CNS-Penetrant Candidates Leveraging Optimized Lipophilicity

For targets requiring blood-brain barrier penetration, the 1.3-log-unit increase in computed XLogP3 relative to the methanesulfonamide analog [1][2] positions this building block as a tool to fine-tune lipophilicity within the optimal CNS drug space (typically XLogP 2-4). This property adjustment is achieved without increasing molecular weight beyond 300 Da, maintaining ligand efficiency.

Synthesis of Constrained Pharmacophores for Selective Target Engagement

The rigid cyclopropane ring can restrict conformational flexibility in final compounds, potentially enhancing binding selectivity for targets with well-defined binding pockets. Although target-specific data for this compound are not yet published, the structural preorganization principle supports its use in fragment-based drug discovery or scaffold-hopping exercises where conformational constraint is a design goal.

Quote Request

Request a Quote for N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.